2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide features a unique pharmacophore combining acetamide, sulfanyl, and thiourea moieties. Its structure includes:
- An N-(3,4-dimethylphenyl)acetamide core.
- A sulfanyl (-S-) bridge connecting the acetamide to a phenyl ring.
- A thiourea (anilinocarbothioyl) group attached to the phenyl ring via an amino linkage .
Key identifiers:
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(phenylcarbamothioylamino)phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS2/c1-16-8-9-20(14-17(16)2)24-22(27)15-29-21-12-10-19(11-13-21)26-23(28)25-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSARUBYFBWYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763128-88-7 | |
| Record name | 2-((4-((ANILINOCARBOTHIOYL)AMINO)PHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C23H23N3OS
- Molecular Weight : 421.6 g/mol
- CAS Number : 763128-88-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. The process includes:
- Formation of the Anilinocarbothioyl Intermediate : Aniline reacts with carbon disulfide.
- Coupling Reaction : The intermediate is coupled with 2-aminophenyl sulfide under basic conditions (e.g., sodium hydroxide).
- Acetylation : The final product is obtained through acetylation reactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering their function and affecting cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:
- A study evaluated a series of acetamide derivatives for their antitumor activity against human cancer cell lines, revealing that certain modifications led to enhanced efficacy against specific types of cancer .
Cytotoxicity Studies
Cytotoxicity assays are essential for determining the safety and effectiveness of new compounds. Preliminary studies suggest that this compound may possess cytotoxic effects on various cancer cell lines, although further detailed investigations are necessary to quantify these effects.
Case Studies
- Evaluation Against Tumor Cell Lines :
-
Mechanistic Studies :
- Research has shown that compounds with similar thioamide structures can induce apoptosis in cancer cells, suggesting that the mechanism may involve the activation of apoptotic pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3OS |
| Molecular Weight | 421.6 g/mol |
| CAS Number | 763128-88-7 |
| Antitumor Activity | Positive (varies by derivative) |
| Mechanism of Action | Enzyme inhibition, receptor binding |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Variations
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structure : Acetamide core linked to a 3,4-dimethoxyphenyl group via an ethyl chain, with a sulfonamide substituent.
- Key Differences: Replaces the thiourea group with a sulfonamide and uses a phenoxy linkage instead of sulfanyl.
- Biological Relevance : Demonstrated ACE2 inhibition with a docking score of -5.51 kcal/mol .
(b) 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8)
- Structure : Acetamide core with dichlorophenyl and sulfamoylphenyl groups.
- Key Differences : Sulfamoyl (SO₂NH) group instead of thiourea; higher molecular weight due to pyrimidine substituents.
- Physical Properties : Melting point 168–173°C, Rf = 0.79 (Ethyl acetate:MeOH:Hexane:DCM) .
(c) N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide
- Structure : Features a sulfamoyl (SO₂NH) bridge instead of sulfanyl and lacks the thiourea group.
- Crystallography : Single-crystal X-ray data confirmed planar geometry (mean C–C bond length = 0.004 Å) .
- Applications : Sulfonamide analogs exhibit antimicrobial activity .
(d) 2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Structure : Sulfanyl-acetamide core with a triazole substituent and dichlorophenyl group.
- Key Differences : Heterocyclic triazole replaces the thiourea; dichlorophenyl enhances lipophilicity.
- Synonym: ZINC2445427 .
Key Observations :
- Thiourea vs.
- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound offers steric bulk and electron-donating effects, contrasting with dichlorophenyl (electron-withdrawing) in and .
- Melting Points : Higher melting points in sulfonamide analogs (e.g., 202–210°C for compound 12 ) suggest greater crystallinity due to polar SO₂ groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
